4-(6-Methylpyridin-2-yl)benzoic acid
Description
4-(6-Methylpyridin-2-yl)benzoic acid is a heteroaromatic carboxylic acid featuring a benzoic acid moiety directly linked to a 6-methylpyridin-2-yl group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The methyl group at the 6-position of the pyridine ring enhances lipophilicity and influences molecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity .
Properties
CAS No. |
582325-11-9 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(6-methylpyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-3-2-4-12(14-9)10-5-7-11(8-6-10)13(15)16/h2-8H,1H3,(H,15,16) |
InChI Key |
UIYSBRRAWPERFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 6-methyl group in the target compound reduces the acidity of the benzoic acid (higher pKa) compared to the 5-nitro analog, which has a stronger electron-withdrawing effect .
- Solubility: Bulky substituents (e.g., dihydroisoquinoline) or hydrophobic groups (e.g., isoxazole) decrease aqueous solubility, limiting bioavailability .
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